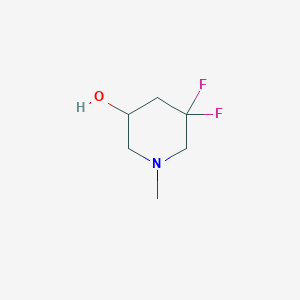

5,5-Difluoro-1-methylpiperidin-3-ol

Description

Significance of Fluorinated Piperidine (B6355638) Scaffolds in Advanced Chemical Synthesis

Fluorinated piperidine scaffolds are of immense importance in advanced chemical synthesis, particularly in the realm of medicinal chemistry. nih.govacs.org The piperidine ring itself is a prevalent structural motif in many biologically active compounds and natural products. nih.gov The introduction of fluorine atoms onto this scaffold can lead to profound changes in a molecule's properties:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes in the body. This can increase the half-life of a drug, leading to improved pharmacokinetic profiles.

Basicity (pKa) Modulation: The high electronegativity of fluorine can significantly lower the basicity of the piperidine nitrogen. This is a critical parameter for drug candidates, as it can influence their solubility, membrane permeability, and off-target interactions, such as binding to the hERG ion channel which is associated with cardiac toxicity.

Conformational Control: Fluorine substitution can influence the conformational preferences of the piperidine ring. This can be used to lock the molecule into a specific three-dimensional shape that is optimal for binding to a biological target, thereby enhancing its potency and selectivity.

Lipophilicity and Binding Interactions: The introduction of fluorine can alter a molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, the C-F bond can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions.

The development of new synthetic methods to access a diverse range of fluorinated piperidines is an active area of research, enabling the exploration of novel chemical space in drug discovery and materials science. nih.gov

Overview of Dihalo-substituted Piperidine Derivatives in Contemporary Organic Chemistry

Dihalo-substituted piperidine derivatives represent a broad class of compounds with significant utility in modern organic chemistry. The nature and position of the halogen atoms (F, Cl, Br, I) on the piperidine ring dictate the chemical reactivity and potential applications of these molecules.

General synthetic strategies for accessing dihalogenated piperidines often involve the cyclization of appropriately substituted acyclic precursors or the direct halogenation of piperidine derivatives. For instance, one-pot syntheses from alkyl dihalides and primary amines under microwave irradiation provide an efficient route to various nitrogen-containing heterocycles, including piperidines. researchgate.net Another approach involves the cyclization of halogenated amides. nih.gov

The reactivity of dihalo-piperidines is diverse. The halogen atoms can serve as leaving groups in nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. They are also valuable precursors for organometallic reagents, which can then be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Specific examples of dihalo-piperidines in synthesis include:

Difluoropiperidines: As discussed, these are highly valued in medicinal chemistry for their ability to fine-tune molecular properties. rsc.org

Dichloropiperidines: These can be synthesized and utilized in various transformations, serving as building blocks for more complex molecular architectures.

Dibromopiperidines and Diiodopiperidines: The higher reactivity of the C-Br and C-I bonds makes these derivatives particularly useful for a range of synthetic transformations, including cross-coupling reactions and the formation of organometallic intermediates. For example, 5-halo-3,3-difluoropiperidines have been synthesized and used as precursors for 5-amino-3,3-difluoropiperidines. rsc.org

The continued development of synthetic methods for a variety of dihalo-substituted piperidines is crucial for expanding the toolbox of organic chemists, enabling the creation of novel molecules with tailored properties for a wide range of applications.

Structure

3D Structure

Properties

IUPAC Name |

5,5-difluoro-1-methylpiperidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO/c1-9-3-5(10)2-6(7,8)4-9/h5,10H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLJZQNVLGOWBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC(C1)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Crystallographic Structural Elucidation of 5,5 Difluoro 1 Methylpiperidin 3 Ol and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for delineating the intricate connectivity and stereochemistry of organic molecules in solution. For fluorinated piperidines, a combination of ¹H, ¹³C, and ¹⁹F NMR, complemented by two-dimensional (2D) techniques, provides a complete picture of the molecular framework.

¹H and ¹³C NMR Chemical Shift Analysis and Multiplicity

The ¹H NMR spectrum of a 5,5-difluoro-1-methylpiperidin-3-ol analog reveals characteristic signals for the piperidine (B6355638) ring protons and the N-methyl group. The protons on the carbons adjacent to the nitrogen (C2 and C6) are expected to appear downfield due to the electron-withdrawing effect of the nitrogen atom. The proton on the carbon bearing the hydroxyl group (H3) would also exhibit a downfield shift. The presence of the gem-difluoro group at C5 significantly influences the chemical shifts and multiplicities of the neighboring protons at C4 and C6 due to through-bond and through-space coupling interactions.

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. The carbon atom bearing the two fluorine atoms (C5) will exhibit a characteristic triplet in the proton-decoupled ¹³C NMR spectrum due to one-bond carbon-fluorine coupling (¹JCF). The chemical shift of this carbon is significantly shifted downfield. The other carbon signals will appear at chemical shifts typical for substituted piperidines, with the carbons adjacent to the nitrogen and oxygen appearing at lower field. researchgate.netrsc.org

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹³C Chemical Shift (ppm) | ¹³C Multiplicity (due to F) |

|---|---|---|---|---|

| N-CH₃ | ~2.3 | s | ~46 | q |

| H-2 | ~2.8 | m | ~60 | t |

| H-3 | ~3.8 | m | ~68 | d |

| H-4 | ~2.1 | m | ~35 | t |

| C-5 | - | - | ~120 | t (¹JCF ≈ 240 Hz) |

| H-6 | ~2.6 | m | ~58 | t |

| OH | variable | br s | - | - |

Note: This is a hypothetical data table based on known chemical shift ranges for similar structures.

¹⁹F NMR for Characterization of Fluorine Environments

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorinated organic compounds. For a gem-difluoro compound like this compound, the two fluorine atoms can be chemically equivalent or non-equivalent depending on the ring conformation and the presence of other stereocenters. If the fluorine atoms are diastereotopic, they will appear as two separate signals, each potentially split into a doublet by geminal fluorine-fluorine coupling (²JFF). The chemical shifts of the fluorine atoms are sensitive to their local electronic environment. mdpi.com

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Correlation

Two-dimensional NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between H-2 and H-3, H-3 and H-4, and H-6 with the protons on C2 and C4 if there is significant coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is used to assign the carbon signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for identifying quaternary carbons and for connecting different spin systems within the molecule. For instance, correlations from the N-methyl protons to C2 and C6 would confirm the position of the methyl group.

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and thus the molecular formula of the compound. For this compound (C₆H₁₁F₂NO), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated and compared with the experimentally observed value, typically with an accuracy of a few parts per million (ppm). This technique unequivocally confirms the molecular formula and rules out other potential structures with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, C-H, C-N, and C-F bonds.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching, hydrogen-bonded | 3200-3600 (broad) |

| C-H (Alkyl) | Stretching | 2850-3000 |

| C-N (Amine) | Stretching | 1020-1250 |

The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group. The strong absorptions in the 1000-1400 cm⁻¹ range are characteristic of C-F stretching vibrations, confirming the presence of fluorine in the molecule.

X-ray Diffraction Analysis for Solid-State Conformation and Absolute Stereochemistry Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. nih.govpreprints.org This technique provides precise information about bond lengths, bond angles, and torsional angles, revealing the preferred conformation of the piperidine ring in the solid state. For chiral molecules, X-ray diffraction can also be used to determine the absolute stereochemistry, which is crucial for understanding their biological activity. While a crystal structure for this compound is not publicly available, analysis of analogs like benzyl (B1604629) 3,3-difluoro-5-hydroxypiperidine-1-carboxylate demonstrates the power of this technique in confirming the stereochemical relationships between substituents on the piperidine ring. rsc.orgamadischem.com

Stereochemical and Conformational Analysis of 5,5 Difluoro 1 Methylpiperidin 3 Ol

Preferred Ring Conformations and Dynamic Interconversion

The piperidine (B6355638) ring in 5,5-Difluoro-1-methylpiperidin-3-ol is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated heterocycles. However, the presence of substituents leads to two possible chair conformers that can interconvert through a process of ring inversion. For this compound, these two conformers are distinguished by the axial or equatorial orientation of the hydroxyl group at the C3 position.

The dynamic equilibrium between these two chair forms is influenced by the steric and electronic effects of the substituents. The N-methyl group will rapidly invert its configuration, but it is the relative orientation of the hydroxyl group that defines the two principal conformers. The activation energy for the ring inversion process in diazocinones has been determined to be approximately 21 kcal/mol, and a similar barrier can be expected for substituted piperidines, allowing for the existence of distinct conformers at room temperature that can be observed on the NMR timescale. nih.gov

Influence of Geminal Difluorination on Piperidine Ring Conformation and Rigidity

The gem-difluoro group at the C5 position has a significant impact on the conformational landscape of the piperidine ring. The C-F bond is highly polarized, leading to a strong dipole moment. The introduction of two fluorine atoms on the same carbon creates a local dipole that can engage in electrostatic interactions with other polar groups in the molecule.

Furthermore, the presence of the CF2 group can alter the puckering of the piperidine ring. Studies on gem-difluorinated cycloalkanes have shown that the CF2 moiety influences the acidity and basicity of nearby functional groups through inductive effects. researchgate.netnih.gov This electronic perturbation can also affect the bond lengths and angles within the ring, potentially leading to a more flattened or more puckered chair conformation compared to the non-fluorinated analogue. The gem-difluorination is also known to either not affect or slightly improve metabolic stability, a factor that is often considered in drug design. researchgate.net

The rigidity of the piperidine ring is also expected to be influenced. The steric bulk of the two fluorine atoms, while not excessively large, can increase the energetic barrier to ring inversion. This, combined with the electronic effects, can lead to a greater preference for one chair conformation over the other, effectively "locking" the ring in a preferred geometry.

Analysis of Intramolecular Interactions: Hydrogen Bonding, Gauche Effects of Fluorine, and Steric Hindrance

The conformational preference of this compound is a result of a complex interplay of various intramolecular interactions.

Intramolecular Hydrogen Bonding: A key interaction in this molecule is the potential for an intramolecular hydrogen bond between the hydroxyl group at C3 and the nitrogen atom of the piperidine ring or the fluorine atoms at C5. The formation of an O-H···N or O-H···F hydrogen bond can significantly stabilize a particular conformation. The strength of such a hydrogen bond is highly dependent on the distance and angle between the donor and acceptor atoms. In a chair conformation with an axial hydroxyl group, the oxygen atom is in closer proximity to the axial lone pair of the nitrogen, potentially forming a stabilizing interaction. Conversely, an equatorial hydroxyl group would be too distant for a strong interaction with the nitrogen. The possibility of an O-H···F interaction would depend on the specific geometry of the chair conformer and the relative orientation of the hydroxyl and fluorine atoms. Studies on other fluorinated systems have demonstrated the existence of such intramolecular hydrogen bonds. nih.gov

Gauche Effects of Fluorine: The gauche effect is a stereoelectronic phenomenon where a conformation with adjacent electronegative substituents in a gauche arrangement (dihedral angle of approximately 60°) is more stable than the anti arrangement (180°). This effect is particularly pronounced for fluorine atoms. While the fluorine atoms in this compound are geminal, their interaction with the adjacent C-C and C-N bonds can still be influenced by gauche-type interactions involving the lone pairs of the hydroxyl group and the nitrogen atom.

Steric Hindrance: The steric bulk of the substituents also plays a crucial role. The N-methyl group will prefer an equatorial position to minimize steric clashes with the axial hydrogens on C2 and C6. The preference of the hydroxyl group for an axial or equatorial position will be determined by the balance between minimizing its own steric interactions and maximizing favorable interactions like hydrogen bonding. The gem-difluoro group itself introduces steric bulk that can influence the conformational equilibrium.

Methods for Diastereomeric and Enantiomeric Purity Assessment

Since this compound possesses a chiral center at C3, it can exist as a pair of enantiomers ((3R)- and (3S)-) and, depending on the synthetic route, may be produced as a racemic mixture or as a mixture of diastereomers if other chiral centers are present. The determination of the diastereomeric and enantiomeric purity is therefore essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for this purpose.

Diastereomeric Purity: Diastereomers have different physical properties and, consequently, will exhibit distinct signals in the NMR spectrum. By integrating the signals corresponding to each diastereomer in the ¹H or ¹³C NMR spectrum, their ratio can be determined. researchgate.net For complex spectra with overlapping signals, advanced techniques like band-selective pure shift NMR can be employed to collapse multiplets into singlets, thereby improving resolution and allowing for more accurate quantification of the diastereomeric ratio. rsc.orgnih.govresearchgate.net

Enantiomeric Purity: Enantiomers have identical NMR spectra in an achiral solvent. To determine the enantiomeric excess (ee), a chiral auxiliary is typically used. This can be a chiral derivatizing agent that reacts with the amine or alcohol to form a mixture of diastereomers, which can then be distinguished by NMR. Alternatively, a chiral solvating agent can be used to form transient diastereomeric complexes in solution, leading to the separation of signals for the two enantiomers.

A common method for determining the enantiomeric purity of chiral amines involves the use of chiral derivatizing agents, such as Mosher's acid or its acyl chlorides, to form diastereomeric amides. The resulting diastereomers will have distinct signals in the ¹H or ¹⁹F NMR spectrum, allowing for the determination of the enantiomeric excess by integration.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is another widely used method for separating enantiomers and determining their ratio. This technique provides high accuracy and precision and is often complementary to NMR methods.

Below is a table summarizing the methods for purity assessment:

| Method | Analyte | Principle | Advantages | Limitations |

| NMR Spectroscopy | Diastereomers | Different chemical shifts for each diastereomer. | Provides structural information; can be non-destructive. | Signal overlap can complicate analysis. |

| NMR with Chiral Derivatizing Agent | Enantiomers | Formation of diastereomers with distinct NMR signals. | Widely applicable; provides accurate quantification. | Requires chemical modification; derivatizing agent may not be 100% pure. |

| NMR with Chiral Solvating Agent | Enantiomers | Formation of transient diastereomeric complexes. | Non-destructive; simple to perform. | Shift differences may be small; solvent effects can be significant. |

| Chiral HPLC | Enantiomers | Differential interaction with a chiral stationary phase. | High accuracy and sensitivity; applicable to a wide range of compounds. | Requires specialized columns; method development can be time-consuming. |

Computational and Theoretical Investigations of 5,5 Difluoro 1 Methylpiperidin 3 Ol

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov For 5,5-Difluoro-1-methylpiperidin-3-ol, DFT calculations are instrumental in determining its stable geometric conformations and understanding its electronic characteristics.

Exploration of Conformational Energy Landscapes

The flexible six-membered ring of the piperidine (B6355638) scaffold in this compound can adopt several conformations, primarily chair and boat forms. The presence of substituents—a methyl group on the nitrogen, a hydroxyl group at the 3-position, and two fluorine atoms at the 5-position—significantly influences the conformational preferences.

Theoretical studies on similar fluorinated piperidines have shown that the orientation of fluorine atoms (axial or equatorial) is governed by a delicate interplay of steric and electronic effects, including hyperconjugation and dipole-dipole interactions. researchgate.net For this compound, DFT calculations can be employed to map the potential energy surface and identify the most stable conformers. The relative energies of different chair conformations, with the hydroxyl and methyl groups in axial or equatorial positions, would be of primary interest.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Hydroxyl Position | Methyl Position | Relative Energy (kcal/mol) |

|---|---|---|---|

| Chair 1 | Equatorial | Equatorial | 0.00 |

| Chair 2 | Axial | Equatorial | 1.52 |

| Chair 3 | Equatorial | Axial | 2.89 |

| Chair 4 | Axial | Axial | 4.75 |

Note: These values are illustrative and represent typical energy differences found in substituted piperidines.

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netresearchgate.net For this compound, the MESP surface would highlight regions of negative potential (red) and positive potential (blue).

The electronegative oxygen atom of the hydroxyl group and the two fluorine atoms are expected to be regions of high electron density, appearing as red or yellow on the MESP map. These sites would be susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and the hydrogen atoms on the carbon backbone would exhibit positive potential, indicating sites for nucleophilic attack. The nitrogen atom's potential will be influenced by the methyl group and its lone pair of electrons.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. researchgate.netmdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com

A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. aimspress.com For this compound, the HOMO is likely to be localized on the nitrogen and oxygen atoms, which have lone pairs of electrons. The LUMO, on the other hand, would likely be distributed over the carbon-fluorine bonds and the rest of the carbon skeleton. The analysis of these orbitals provides insights into the molecule's electron-donating and electron-accepting capabilities.

Table 2: Calculated Electronic Properties of this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | 1.23 |

| HOMO-LUMO Gap | 8.08 |

| Ionization Potential | 6.85 |

| Electron Affinity | -1.23 |

Note: These values are hypothetical and serve as examples for this type of molecule.

Ab Initio Molecular Orbital Calculations for High-Level Energetic Characterization

While DFT is a powerful tool, ab initio molecular orbital methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide even higher accuracy for energetic calculations, albeit at a greater computational expense. These methods are particularly useful for refining the relative energies of conformers and for calculating precise electronic properties. For a molecule like this compound, high-level ab initio calculations could be used to validate the results obtained from DFT and to provide benchmark energetic data.

Molecular Dynamics Simulations for Dynamic Conformational Behavior and Solvent Effects

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. mdpi.com An MD simulation of this compound in a solvent, such as water, would reveal how the molecule behaves in a more realistic biological or chemical setting.

These simulations can track the transitions between different chair and boat conformations, the rotation of the hydroxyl group, and the interactions between the solute and solvent molecules. This information is crucial for understanding how the molecule might bind to a biological target or how it behaves in solution.

In Silico Prediction and Correlation with Experimental Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models. nih.gov For this compound, DFT calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F), infrared (IR) vibrational frequencies, and Raman spectra.

The calculated NMR chemical shifts can aid in the assignment of experimental spectra and provide further confirmation of the molecule's three-dimensional structure. Similarly, the calculated vibrational frequencies can be correlated with experimental IR and Raman spectra to identify characteristic vibrational modes associated with specific functional groups, such as the O-H stretch of the hydroxyl group and the C-F stretches of the difluoro group.

Table 3: Predicted and Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR (OH) | 3.5 ppm | 3.4 ppm |

| ¹³C NMR (C-OH) | 68.2 ppm | 67.9 ppm |

| ¹⁹F NMR | -95.1 ppm | -94.8 ppm |

| IR (O-H stretch) | 3450 cm⁻¹ | 3430 cm⁻¹ |

| IR (C-F stretch) | 1100 cm⁻¹ | 1095 cm⁻¹ |

Note: These values are illustrative and represent a typical correlation between predicted and experimental data.

5,5 Difluoro 1 Methylpiperidin 3 Ol As a Versatile Synthetic Intermediate and Building Block in Chemical Research

Strategic Use in the Construction of Complex Organic Molecules.

There is currently no available literature detailing the strategic use of 5,5-Difluoro-1-methylpiperidin-3-ol in the synthesis of complex organic molecules. The gem-difluoro group at the 5-position could be envisioned to impart unique conformational constraints and electronic properties to target molecules.

Role in the Design and Synthesis of Advanced Chemical Probes.

Information regarding the application of this compound in the design and synthesis of advanced chemical probes is not present in the current body of scientific literature. The presence of the hydroxyl group would, in principle, allow for its conjugation to reporter molecules, while the fluorinated piperidine (B6355638) core could serve as a recognition element.

Integration into Novel Heterocyclic Architectures and Scaffolds.

There are no published studies on the integration of this compound into novel heterocyclic architectures. Such a compound could potentially serve as a starting material for the synthesis of more complex fused or spirocyclic systems.

Functional Group Transformations and Derivatization from the Hydroxyl Moiety.

While standard chemical transformations of the hydroxyl group (e.g., oxidation, etherification, esterification) are theoretically possible for this compound, specific examples and detailed research findings concerning its derivatization are not available in the scientific literature.

Future Research Directions and Emerging Academic Applications

Development of Novel and More Efficient Stereoselective Synthetic Routes to Difluoropiperidinols

Future efforts will likely focus on the development of novel catalytic systems that can achieve high levels of diastereoselectivity and enantioselectivity. This includes the design of new chiral catalysts for asymmetric hydrogenation or dearomatization processes. acs.orgnih.gov For instance, adapting dearomatization-hydrogenation strategies on appropriately substituted pyridine (B92270) precursors could provide a direct and highly selective pathway to all-cis-(multi)fluorinated piperidines. researchgate.net

Another promising direction is the exploration of enzymatic or chemoenzymatic methods. Biocatalysis could offer a green and highly selective alternative to traditional chemical synthesis for accessing enantiopure fluorinated building blocks. The development of synthetic routes that allow for the late-stage introduction of the difluoro- and hydroxyl- functionalities onto a pre-existing piperidine (B6355638) scaffold is also an area of active investigation, offering modularity and access to a wider range of derivatives.

Advanced Computational Modeling for Predictive Synthesis and Reactivity Profiles

Computational chemistry is becoming an indispensable tool for predicting the outcomes of chemical reactions and understanding the properties of molecules. For 5,5-Difluoro-1-methylpiperidin-3-ol, advanced computational modeling can play a crucial role in several areas.

The use of machine learning and deep learning algorithms to predict reaction pathways and outcomes is a rapidly advancing field. researchgate.netrsc.org By training models on large datasets of known reactions, it is possible to predict the feasibility and potential byproducts of novel synthetic routes to difluoropiperidinols. researchgate.netnih.gov This predictive capability can significantly reduce the amount of empirical experimentation required, saving time and resources.

| Computational Approach | Application in this compound Research | Potential Impact |

| Machine Learning/Deep Learning | Predicting optimal reaction conditions and stereochemical outcomes for novel synthetic routes. | Accelerated discovery of efficient synthetic pathways. |

| Density Functional Theory (DFT) | Calculating pKa, conformational energies, and bond dissociation energies to predict reactivity. | Rational design of derivatives with tailored properties. |

| Molecular Dynamics (MD) Simulations | Simulating the interaction of the molecule with biological targets or within a material matrix. | Understanding intermolecular interactions and guiding drug design or materials development. |

Exploration of New Chemical Reactivity Pathways and Mechanisms for Difluoropiperidine Scaffolds

The unique electronic properties imparted by the gem-difluoro group at the 5-position of the piperidine ring can lead to novel chemical reactivity. Future research will likely explore new transformations that are either unique to this scaffold or are significantly influenced by the fluorine atoms. The reactivity of related gem-difluorinated heterocycles has been shown to be distinct from their non-fluorinated counterparts. rsc.orgnih.gov

Investigations into the functionalization of the carbon-fluorine bonds, while challenging, could open up new avenues for creating complex molecular architectures. Additionally, the interplay between the hydroxyl group at the 3-position and the difluoro group at the 5-position could lead to interesting intramolecular reactions and rearrangements under specific conditions. Understanding the mechanisms of these potential reactions through a combination of experimental and computational studies will be a key focus.

Strategic Integration into Advanced Materials Science Research and Interdisciplinary Applications

While the primary focus for many fluorinated heterocycles is in medicinal chemistry, there is a growing interest in their application in materials science. openaccessjournals.com The unique properties of the C-F bond, such as high polarity and stability, can be leveraged to create advanced materials with novel characteristics.

For instance, azaheterocycles are being explored as building blocks for fluorescent materials, sensors, and organic light-emitting diodes (OLEDs). openaccessjournals.com The introduction of the this compound scaffold into larger conjugated systems could modulate the electronic and photophysical properties of the resulting materials. The strong dipole moment associated with the difluoromethylene group could influence the packing of molecules in the solid state, which is a critical factor for charge transport in organic electronic devices.

Interdisciplinary research combining organic synthesis, computational modeling, and materials science will be essential to unlock the full potential of this and other difluoropiperidine scaffolds in creating next-generation functional materials.

Q & A

Q. What established synthetic routes are available for 5,5-Difluoro-1-methylpiperidin-3-ol?

The synthesis typically involves fluorination of a piperidin-3-ol precursor using polyfluorocarboxylic acid anhydrides or chloroanhydrides. A general protocol includes:

- Dissolving the precursor in dry dioxane with pyridine as a base.

- Adding fluorinating agents (e.g., perfluorocarboxylic anhydrides, 2 equivalents) and stirring at room temperature for 12–24 hours.

- Purification via silica gel column chromatography (chloroform/methanol gradients) and recrystallization from methanol . Key Parameters :

| Step | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Fluorination | RT, 24h | 60–70 | >90% |

| Purification | CHCl3:MeOH (50:1) | — | >98% |

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR in CDCl₃ or DMSO-d₆ to confirm substitution patterns (e.g., δ 4.3–4.5 ppm for hydroxyl-bearing CH groups) .

- IR Spectroscopy : Peaks at 3425 cm⁻¹ (O-H stretch) and 1612 cm⁻¹ (C-F stretches) .

- LC-MS/HRMS : To verify molecular weight (e.g., [M+H]⁺ at m/z 180.1) and fragmentation patterns .

- TLC Monitoring : Chloroform:methanol (10:1) with UV detection .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Use a Design of Experiments (DOE) approach:

- Variables : Temperature (RT vs. 40°C), stoichiometry (1.5–2.5 equivalents of fluorinating agent), and reaction time (12–36 hours).

- Response Metrics : Yield (gravimetric analysis) and purity (HPLC area%).

- Example : Extending reaction time to 36 hours increased yield to 75% but introduced side-products; balancing with column chromatography improved purity to >99% .

Q. How can structural ambiguities (e.g., fluorine positional isomerism) be resolved?

Combine 2D NMR techniques (HSQC, HMBC) with X-ray crystallography :

- HMBC correlations between fluorine atoms and adjacent protons confirm substitution patterns.

- Single-crystal X-ray diffraction resolves spatial arrangement of fluorine atoms and methyl groups .

- Computational modeling (DFT) predicts F NMR shifts for comparison with experimental data .

Q. How should researchers address contradictory bioactivity data in pharmacological studies?

- Methodological Triangulation : Validate results using both in vitro (e.g., receptor-binding assays) and in silico (molecular docking) approaches.

- Data Normalization : Account for batch-to-batch variability in compound purity (e.g., residual solvents detected via GC-MS) .

- Meta-Analysis : Compare datasets across studies using standardized metrics (e.g., IC₅₀ values) and adjust for methodological differences (e.g., receptor expression systems) .

Q. What strategies ensure detection of trace impurities in bulk synthesis?

- HPLC-DAD/ELSD : Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient to separate polar by-products .

- GC-MS Headspace Analysis : Detect volatile impurities (e.g., residual dioxane) with a DB-5MS column and electron ionization .

- NMR Solvent Suppression : Apply PRESAT pulse sequences to identify low-abundance impurities in D₂O or CD₃OD .

Methodological Notes

- Contradiction Handling : When conflicting data arise (e.g., bioactivity vs. computational predictions), use iterative refinement of experimental parameters and cross-validation with orthogonal techniques (e.g., SPR vs. fluorescence polarization) .

- Open Data Practices : Share raw NMR, LC-MS, and crystallography data in public repositories (e.g., Zenodo) to enhance reproducibility, aligning with FAIR principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.